1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol
Beschreibung
1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its azabicycloheptane core, which contributes to its distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-(7-azabicyclo[2.2.1]heptan-1-yl)ethanol |
InChI |
InChI=1S/C8H15NO/c1-6(10)8-4-2-7(9-8)3-5-8/h6-7,9-10H,2-5H2,1H3 |
InChI-Schlüssel |
NHQHTRYEYROCDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C12CCC(N1)CC2)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol typically involves the reaction of azabicycloheptane derivatives with ethylene oxide or similar reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require catalysts like Lewis acids to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, secondary alcohols, and substituted azabicycloheptane derivatives .
Wissenschaftliche Forschungsanwendungen
1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. The azabicycloheptane core plays a crucial role in its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
7-azabicyclo[2.2.1]heptane: Shares the same bicyclic structure but lacks the ethan-1-ol group.
7-azabicyclo[2.2.1]heptan-1-ylmethanol: Similar structure with a methanol group instead of ethan-1-ol.
Uniqueness: 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
